2-(1H-1,2,3-triazol-1-yl)aniline
Overview
Description
2-(1H-1,2,3-triazol-1-yl)aniline is an organic compound that features a triazole ring attached to an aniline moiety. This compound is part of the broader class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 2-(1H-1,2,3-triazol-1-yl)aniline is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining acid-base balance in the body, helping to transport carbon dioxide out of tissues .
Mode of Action
This compound interacts with its target through direct binding with the active site residues of the Carbonic Anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .
Biochemical Pathways
The compound affects the biochemical pathway involving the Carbonic Anhydrase-II enzyme. By inhibiting this enzyme, it disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a critical process in the regulation of pH and the transport of CO2 .
Pharmacokinetics
The compound’s stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions contribute to its enhanced biocompatibility .
Result of Action
The result of the action of this compound is the inhibition of the Carbonic Anhydrase-II enzyme . This inhibition disrupts the normal functioning of the enzyme, affecting the acid-base balance in the body .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition , suggesting that the presence of certain catalysts in the environment could potentially affect the compound’s synthesis and, consequently, its action. Furthermore, the compound’s stability and activity may be influenced by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
2-(1H-1,2,3-triazol-1-yl)aniline has been found to interact with certain enzymes, proteins, and other biomolecules. For instance, it has been reported that 1H-1,2,3-triazole analogs have shown moderate inhibition potential against the enzyme carbonic anhydrase-II . This suggests that this compound may also interact with this enzyme, potentially influencing its activity.
Molecular Mechanism
It has been suggested that 1H-1,2,3-triazole analogs exhibit inhibitory potential through direct binding with the active site residues of the carbonic anhydrase-II enzyme . This could potentially be a mechanism through which this compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that 1,2,3-triazoles have immense chemical reliability, generally being inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperatures . This suggests that this compound may also exhibit similar stability and degradation properties.
Metabolic Pathways
Given its potential interaction with the enzyme carbonic anhydrase-II , it may be involved in pathways related to this enzyme.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-triazol-1-yl)aniline typically involves the Huisgen 1,3-dipolar cycloaddition reaction, also known as “click chemistry.” This reaction is carried out between an azide and an alkyne to form the triazole ring. The specific synthetic route for this compound involves the following steps :
Preparation of Azide: The azide precursor is synthesized from aniline through diazotization followed by azidation.
Cycloaddition Reaction: The azide is then reacted with an alkyne under copper(I) catalysis to form the triazole ring.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-triazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or azo derivatives.
Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aniline moiety or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions include nitro derivatives, azo compounds, and various substituted triazoles, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(1H-1,2,3-triazol-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and dendrimers.
Biology: Acts as a ligand in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of dyes, photographic materials, and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar biological activities but different chemical properties.
Imidazole: A five-membered ring compound with nitrogen atoms, used in similar applications but with distinct reactivity.
Pyrazole: Another heterocyclic compound with a similar structure but different pharmacological profiles.
Uniqueness
2-(1H-1,2,3-triazol-1-yl)aniline is unique due to its specific triazole ring structure, which provides a versatile scaffold for chemical modifications. This versatility allows for the development of a wide range of derivatives with tailored properties for specific applications .
Properties
IUPAC Name |
2-(triazol-1-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-3-1-2-4-8(7)12-6-5-10-11-12/h1-6H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKNAYJTZSJABW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=CN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588288 | |
Record name | 2-(1H-1,2,3-Triazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15213-01-1 | |
Record name | 2-(1H-1,2,3-Triazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-1,2,3-triazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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